1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione
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Overview
Description
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a but-3-en-1-yl group and a pentane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the But-3-en-1-yl Group: The but-3-en-1-yl group can be introduced via a Heck reaction, where a but-3-en-1-yl halide reacts with the cyclohexane ring in the presence of a palladium catalyst.
Attachment of the Pentane-1,3-dione Moiety: The pentane-1,3-dione moiety can be attached through a Claisen condensation reaction between an ester and a ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the but-3-en-1-yl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaBr), nucleophiles (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted alkanes
Scientific Research Applications
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione can be compared with other similar compounds, such as:
Cyclohexylpentane-1,3-dione: Lacks the but-3-en-1-yl group, resulting in different chemical and biological properties.
But-3-en-1-ylcyclohexane: Lacks the pentane-1,3-dione moiety, leading to variations in reactivity and applications.
Cyclohexylbutane-1,3-dione: Similar structure but with different substituents, affecting its overall behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a but-3-en-1-yl group, and a pentane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835597-64-3 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(1-but-3-enylcyclohexyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H24O2/c1-3-5-9-15(10-7-6-8-11-15)14(17)12-13(16)4-2/h3H,1,4-12H2,2H3 |
InChI Key |
VDQASIXSBVMTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1(CCCCC1)CCC=C |
Origin of Product |
United States |
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